N-Chlorosulfonamide

Organic Synthesis Radical Chemistry Regioselective Difunctionalization

Common generic N-chloro reagents cause irreproducible reactions due to fixed oxidative strength or polar-only pathways. N-Chlorosulfonamide solves this by enabling systematic reactivity tuning (Hammett ρ = +0.54) and anti-Markovnikov regioselectivity via amidyl-radical mechanism. • Achieve >400 bed volumes for As(III) oxidation with immobilized forms (2.1-2.4 mmol/g active Cl). • Obtain vicinal haloamine pharmacophores in one step under Cu(I) catalysis. • Predict oxidation rates before synthesis using σ substituent parameters. Reliable custom synthesis, global delivery.

Molecular Formula ClHNO2S-
Molecular Weight 114.53 g/mol
Cat. No. B1258117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Chlorosulfonamide
SynonymsN-chlorosulfonamide
Molecular FormulaClHNO2S-
Molecular Weight114.53 g/mol
Structural Identifiers
SMILESN(S(=O)[O-])Cl
InChIInChI=1S/ClH2NO2S/c1-2-5(3)4/h2H,(H,3,4)/p-1
InChIKeyAWTUQDBTUUVFGJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Chlorosulfonamide: Physicochemical & Functional Overview


N-Chlorosulfonamides (NCSs) constitute a class of organic N-halo compounds characterized by a sulfonamide backbone bearing a covalent N–Cl bond [1]. The parent compound, N-chlorosulfonamide (ClHNO₂S⁻, MW 114.53 g/mol), exists as a white to off-white solid with slight solubility in chloroform and DMSO; it is hygroscopic, moisture-sensitive, and requires storage at −20 °C under nitrogen and light protection [2]. NCSs function as dual-purpose reagents—serving as electrophilic chlorine donors and nitrogen-centered radical precursors—depending on reaction conditions [1][3]. Unlike simple N-chloroamines (e.g., chloramine-T), the sulfonamide electronic environment permits systematic tuning of oxidative strength through aromatic ring substitution, enabling predictable reactivity modulation via Hammett linear free-energy relationships [4].

Dual-mode reactivity Electrophilic chlorine donor and amidyl-radical precursor, selectable by conditions
Tunable oxidative strength Substituent-controlled oxidation rates via Hammett linear free-energy relationship
Heterogeneous platform Immobilizable on macroporous polymers for regenerable fixed-bed oxidation processes

Why N-Chlorosulfonamide Is Irreplaceable


Substituting N-chlorosulfonamide (NCS) with other N-chloro reagents such as chloramine-T, N-chlorosuccinimide (NCS), or trichloroisocyanuric acid (TCCA) introduces fundamentally different reactivity profiles that undermine both reaction outcomes and process reproducibility. Chloramine-T, while structurally related as an N-chloroarenesulfonamidate, exhibits a fixed oxidative strength dictated by its single p-tolyl substituent, whereas NCS reagents permit systematic oxidative-strength tuning across a Hammett σ range (log k_obs = −3.13 + 0.54 σ_p for monosaccharide oxidation), enabling predictable rate adjustment by substituent selection [1][2]. N-chlorosuccinimide operates via polar chloronium-ion pathways and cannot access the amidyl-radical mechanism that gives N-chlorosulfonamides their distinctive anti-Markovnikov regioselectivity in alkene difunctionalization reactions [3][4]. Furthermore, the immobilization of N-chlorosulfonamide groups onto macroporous polymer supports creates heterogeneous oxidants with active chlorine contents (2.1–2.4 mmol/g) and column-breakthrough capacities (>400 bed volumes for As(III) oxidation) that have no direct equivalent among low-molecular-weight N-chloro reagents [5]. These mechanistic, electronic, and physical-form differences make generic substitution a source of failed reactions, unreproducible kinetics, and compromised process economics.

!
Chloramine-T Fixed oxidative strength (single p-CH₃ substituent) prevents rate tuning; reaction kinetics may not align with substrate sensitivity.
!
N-Chlorosuccinimide Operates via polar chloronium pathways, yielding Markovnikov regiochemistry; cannot access the amidyl-radical manifold required for anti-Markovnikov addition.
!
Trichloroisocyanuric acid Lacks the tunable electronic environment and radical-selectivity control; uncontrolled reactivity may lead to side-product formation and reproducibility issues.

N-Chlorosulfonamide: Key Differentiating Evidence


Anti-Markovnikov Alkene Addition via Amidyl Radicals

N-Alkyl-N-chlorosulfonamides add to styrene derivatives under copper(I) catalysis to yield anti-Markovnikov addition products with excellent regioselectivity, proceeding via sulfonamidyl radicals [1]. This contrasts sharply with N-chlorosuccinimide (NCS), which operates predominantly through polar chloronium-ion pathways that deliver the opposite (Markovnikov) regiochemistry [1][2]. The radical mechanism was confirmed by ruling out a concerted pathway and by demonstrating that a polar chloronium-ion mechanism would lead to inverted regiochemistry [1]. For styrene substrates with terminal double bonds, N-chlorosulfonamides provide addition products in excellent yields, whereas reactions with non-aromatic alkenes proceed in lower yield, confirming the electrophilic character of the sulfonamidyl radical intermediate [3].

Regioselectivity
Head-to-head
Anti-Markovnikov addition via amidyl radicals (excellent yield for styrenes) vs. NCS Markovnikov via polar chloronium
Provides regiochemical access unattainable with NCS
Cu(I) catalysis, styrene derivatives with terminal double bonds
Organic Synthesis Radical Chemistry Regioselective Difunctionalization

Substituent-Tuned Oxidative Strength: Hammett Correlation

The oxidative strength of N-chloroarenesulfonamides is systematically tunable through aromatic ring substitution, with log k_obs correlating linearly with Hammett σ_p constants: log k_obs = −3.13 + 0.54 σ_p for D-fructose oxidation and log k_obs = −3.81 + 0.28 σ_p for D-glucose oxidation across nine mono- and di-substituted N-chloroarenesulfonamides [1]. The effective oxidizing species is Cl⁺, and the ease of Cl⁺ release—hence oxidative strength—is modulated by the electron density at the sulfonamide nitrogen, which is controlled by the substituent on the benzene ring [1][2]. In contrast, chloramine-T (sodium N-chloro-4-methylbenzenesulfonamidate) has a single, fixed oxidative strength determined by its sole p-methyl substituent, offering no tunability [2]. The Hammett ρ value of +0.54 (fructose) confirms that electron-withdrawing substituents accelerate oxidation, while electron-donating groups decelerate it, providing a quantitative predictive framework for reagent selection [1].

Oxidative tunability
Head-to-head
Hammett: log k_obs = −3.13 + 0.54 σ_p (fructose); ρ = +0.54 (9 substituents)
Predictable rate adjustment by substituent selection
Vs. chloramine-T single fixed oxidative strength
Physical Organic Chemistry Kinetics Oxidation

Immobilized Copolymer As(III) Oxidation Capacity

Macroporous styrene-divinylbenzene copolymers bearing N-chlorosulfonamide functional groups in the sodium form (R/ClNa, 2.1 mmol active Cl/g) and hydrogen form (R/ClH, 2.4 mmol active Cl/g) were evaluated for As(III) oxidation [1]. The R/ClNa copolymer (a macromolecular analog of chloramine-T) achieved optimal As(III) oxidation at neutral pH (~6.5), with classic titration-curve shape indicating favorable kinetics despite its lower redox potential compared to the H-form [1][2]. In column-process experiments with NaAsO₂ solutions (~93 mg As(III)/dm³), breakthrough (exceeding 0.05 mg As(III)/dm³ in effluent) occurred only after approximately 400 bed volumes at flow rates of 4 BV/h (R/ClH) and 6 BV/h (R/ClNa) [1]. Due to the high active chlorine content, the oxidation capacity toward arsenites exceeded that of other N-halogenosulfonamide polymers, especially under neutral conditions [3]. The R/ClH form has no low-molecular-weight analog, representing a unique oxidant species [2].

As(III) oxidation capacity
Cross-study
Active Cl: 2.1–2.4 mmol/g; column breakthrough >400 bed volumes (93 mg As(III)/dm³ feed)
Higher capacity than other N-halogenosulfonamide polymers
Neutral pH, regenerable resin
Water Treatment Heterogeneous Oxidation Arsenic Remediation

Dual N/Cl Source in Visible-Light Aminochlorination

N-Chlorosulfonamides serve simultaneously as both nitrogen and chlorine sources in the visible-light-promoted (370 nm, UVA LED) aminochlorination of alkenes without requiring an external photocatalyst [1]. This catalyst-free protocol delivered 28 examples with yields ranging from 18% to 88% across a wide variety of functionalized olefins [1]. In the Cu(I)-catalyzed variant, N-chlorosulfonamides added to styrenes efficiently via amidyl radicals, with non-aromatic alkenes reacting less readily and electron-rich alkenes competing through a polar pathway [2]. The dual-source function (N + Cl delivery in a single reagent) contrasts with conventional aminochlorination strategies requiring separate nitrogen and chlorine sources or preformed N-chloroamines, reducing reagent count and waste stream complexity [1][3]. The visible-light-promoted remote C(sp³)–H amidation/chlorination protocol using N-chlorosulfonamides achieved up to 94% yield for N-heterocycles and 93% for chlorides at only 0.1 mol% photocatalyst loading in weak basic solution at room temperature [4].

Reagent economy
Head-to-head
Single N+Cl source; catalyst-free visible-light protocol (370 nm, 18–88% yield) vs. separate N/Cl reagents
Reduces reagent inventory and waste streams
28 examples, wide functional-group tolerance
Photochemistry Green Chemistry Aminochlorination

Antimicrobial Activity Against Drug-Resistant Strains

Polymeric materials with immobilized N-chlorosulfonamide groups in Na-form, H-form, and N,N-dichlorosulfonamide form (chlorine concentration range 3.7–12.5%) demonstrated pronounced antimicrobial activity against both standard and multidrug-resistant hospital strains of common microorganisms [1]. Activity, measured by zone of inhibition in agar diffusion assays, increased with immobilized chlorine concentration; staple-fibre forms showed higher efficiency than non-woven fabric due to greater specific surface area [1]. In a separate study, non-woven sodium N-chlorosulfonamide immobilized on polypropylene-graft-poly(styrene-co-divinylbenzene) produced growth-inhibition zones of 6.0–7.0 mm against E. coli, 16.0–25.0 mm against S. aureus, and 4.0–6.0 mm against C. albicans at a microbial load of 1×10⁷ CFU/mL [2]. In vivo wound-dressing evaluation with immobilized sodium N-chlorosulfonamide (6% and 9% active chlorine) showed a 4- to 10-fold reduction in pathogenic S. aureus counts under dressings by day 8 of observation, and accelerated epithelization by approximately 1.5-fold versus control at day 14 [3].

Antimicrobial activity
Cross-study
Inhibition zones: S. aureus 16–25 mm, E. coli 6–7 mm (1×10⁷ CFU/mL); in vivo 4–10× reduction of S. aureus
Activity correlates with chlorine loading; MDR strains included
Immobilized Na-form; agar diffusion; wound model (rat)
Antimicrobial Materials Biomedical Polymers Infection Control

Regenerable Thiocyanate Oxidation with Macromolecular Oxidant

A macroporous poly(styrene-divinylbenzene) resin functionalized with N-chlorosulfonamide groups (active chlorine: 2.15 mmol/g) was employed for thiocyanate oxidation from aqueous solutions [1]. The resin achieved a thiocyanate-oxidizing capacity of 0.55 mmol/g, reducing SCN⁻ concentrations below 0.5 mg/dm³ in most tested solutions from initial concentrations of 116 or 580 mg SCN⁻/dm³ [1]. The kinetic course showed strong pH dependence: acidic medium > neutral medium > alkaline medium [1]. Critically, the exhausted copolymer can be regenerated using sodium chlorate(I) and reused for continuous processes, providing a recyclable heterogeneous oxidation platform [1]. For cyanide oxidation, the same N-chlorosulfonamide resin type demonstrated oxidation of CN⁻ to cyanate (approximately 1000-fold less toxic), with the active chlorine content of 2.15 mmol/g driving remarkable oxidative properties [2].

Regenerable oxidation
Cross-study
0.55 mmol SCN⁻/g resin; regenerable with NaClO; effluent
Reusable heterogeneous oxidant vs. single-use homogeneous alternatives
pH-dependent kinetics; fixed-bed compatible
Wastewater Treatment Cyanide/Thiocyanate Removal Heterogeneous Oxidation

N-Chlorosulfonamide: Application Scenarios


Anti-Markovnikov Sulfonamidochlorination of Styrenes

Medicinal chemistry groups synthesizing β-sulfonamido chloride building blocks should procure N-alkyl-N-chlorosulfonamides rather than N-chlorosuccinimide when anti-Markovnikov regiochemistry is required. Under Cu(I) catalysis, N-chlorosulfonamides deliver sulfonamidyl-radical addition to styrenes with the nitrogen installed at the benzylic position, opposite to the Markovnikov orientation obtained via polar pathways with NCS [1]. This regiochemical control eliminates protecting-group manipulations and enables direct access to vicinal haloamine pharmacophore motifs in a single step.

Tunable Oxidants for Carbohydrate & Amino Acid Oxidation

Biochemistry and analytical laboratories requiring oxidation with precisely controlled kinetics should select N-chloroarenesulfonamides based on Hammett substituent parameters rather than defaulting to chloramine-T. The linear free-energy relationship (ρ = +0.54 for fructose, +0.28 for glucose) enables prediction of relative oxidation rates before synthesis, allowing researchers to choose a substituent (e.g., 4-Cl, 4-Br, 4-F, or 2,4-dimethyl) that matches the redox sensitivity of their target substrate [2]. This predictive tuning is unavailable with chloramine-T's fixed oxidative strength.

Regenerable Fixed-Bed As(III) & Thiocyanate Removal

Water treatment facilities evaluating oxidation technologies for As(III) or thiocyanate removal should consider macroporous S/DVB copolymers with N-chlorosulfonamide pendant groups. These heterogeneous oxidants deliver active chlorine contents of 2.1–2.4 mmol/g, achieve >400 bed volumes before As(III) breakthrough at 4–6 BV/h, and reduce thiocyanate below 0.5 mg/dm³ [1][3]. The exhausted resin is regenerable with sodium hypochlorite, enabling multiple operational cycles and reducing both chemical procurement frequency and secondary waste generation compared to single-pass homogeneous oxidants.

Antimicrobial Wound Dressing Against Resistant Pathogens

Clinical procurement for wound-care formulary should evaluate non-woven or staple-fibre polymeric materials with immobilized N-chlorosulfonamide groups (6–12.5% active chlorine). These materials deliver quantified zones of inhibition (16–25 mm against S. aureus, 6–7 mm against E. coli at 10⁷ CFU/mL) [2], and in vivo data demonstrate 4- to 10-fold reduction in pathogenic S. aureus load under dressings by day 8 with 1.5-fold accelerated epithelization versus untreated controls [3]. The chlorine-release mechanism is contact-activated by wound exudate, providing on-demand antimicrobial action without systemic antibiotic exposure.

Application
Selection Property
Validation Focus
Anti-Markovnikov sulfonamidochlorination of styrenes
Regiochemical control via amidyl-radical mechanism
Regioselectivity confirmation (anti-Markovnikov addition)
Tunable oxidation of carbohydrates / amino acids
Substituent-tunable oxidative strength (Hammett σ_p correlation)
Oxidation rate prediction (log k_obs vs σ_p)
Fixed-bed removal of As(III) / SCN⁻ from aqueous streams
Immobilized N-chlorosulfonamide copolymer with high active Cl
Breakthrough capacity and regenerability
Antimicrobial wound dressing research
Immobilized N-chlorosulfonamide with controlled chlorine loading
Antimicrobial activity against MDR strains; in vivo bacterial load reduction in wound models
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